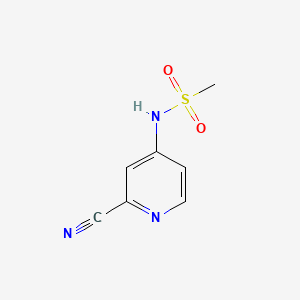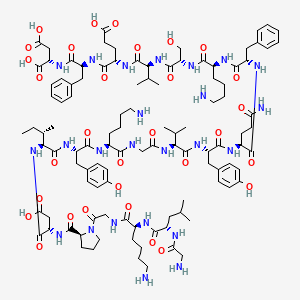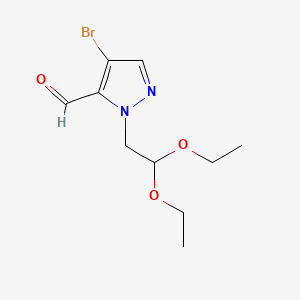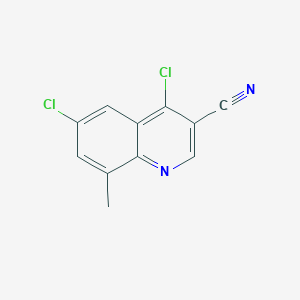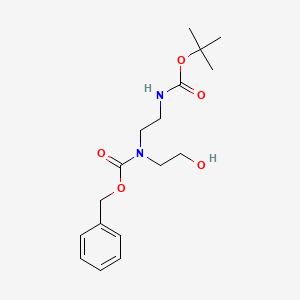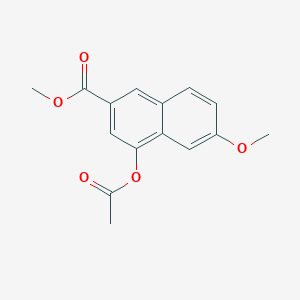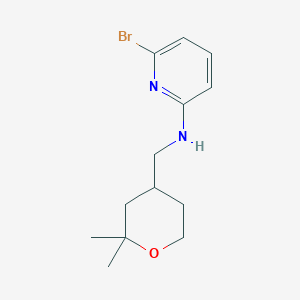
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a synthetic organic compound that features a bromine atom, a pyridine ring, and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form an intermediate.
Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the tetrahydropyran moiety.
Aplicaciones Científicas De Investigación
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and tetrahydropyran moiety can facilitate binding to specific sites, while the bromine atom may participate in halogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.
6-Bromo-2-pyridinecarbaldehyde: A related compound with similar structural features.
Uniqueness
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a bromine atom and a tetrahydropyran moiety distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
Propiedades
Fórmula molecular |
C13H19BrN2O |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
6-bromo-N-[(2,2-dimethyloxan-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-13(2)8-10(6-7-17-13)9-15-12-5-3-4-11(14)16-12/h3-5,10H,6-9H2,1-2H3,(H,15,16) |
Clave InChI |
YKWCQVXLKYFGFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)CNC2=NC(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



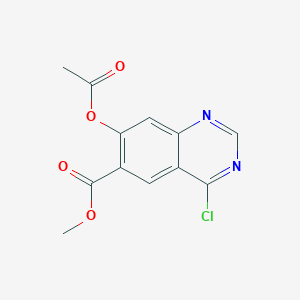
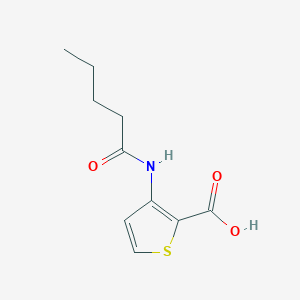

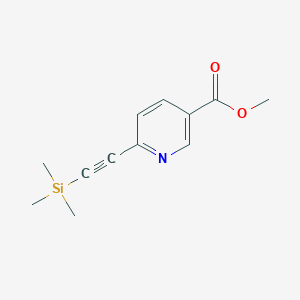
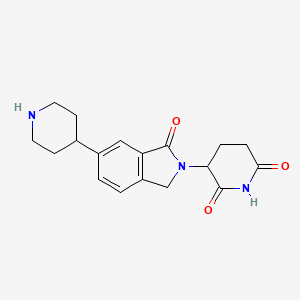
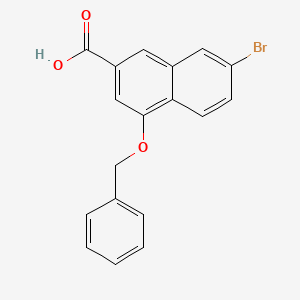
methanone](/img/structure/B13927838.png)
